molecular formula C14H21ClN4O2 B2509776 tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate CAS No. 1420983-23-8

tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate

Cat. No.: B2509776
CAS No.: 1420983-23-8
M. Wt: 312.8
InChI Key: KCORFBVKPRLOFF-UHFFFAOYSA-N
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Description

tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate is a highly valuable chemical intermediate in medicinal chemistry and drug discovery research, primarily serving as a key building block for the synthesis of sophisticated small molecule inhibitors. Its core research value lies in its application toward the development of kinase inhibitors , particularly against targets like the Anaplastic Lymphoma Kinase (ALK). The 2-chloropyrimidine group is a privileged scaffold that acts as an electrophilic handle, enabling efficient cross-coupling reactions and nucleophilic aromatic substitution to introduce diverse aromatic and heterocyclic systems, which is a common strategy for optimizing drug potency and selectivity. The pyrrolidine nitrogen is protected by a Boc (tert-butoxycarbonyl) group, a standard practice in multi-step synthesis that allows for selective deprotection later to introduce other functional groups or to generate the free amine for salt formation. This compound is specifically designed for the construction of complex molecules that probe kinase signaling pathways in cancer and other proliferative diseases. Researchers utilize this intermediate to rapidly generate compound libraries for high-throughput screening and structure-activity relationship (SAR) studies, accelerating the discovery of novel therapeutic agents. Its structure is a testament to its role in creating molecules that mimic ATP and compete for the kinase active site, thereby modulating critical cellular processes. This reagent is essential for academic, pharmaceutical, and biotechnology researchers focused on targeted therapy development.

Properties

IUPAC Name

tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-6-10(9-19)18(4)11-5-7-16-12(15)17-11/h5,7,10H,6,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCORFBVKPRLOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloropyrimidine moiety: This step often involves nucleophilic substitution reactions where a chloropyrimidine derivative is introduced to the pyrrolidine ring.

    Attachment of the tert-butyl ester group: This is usually done through esterification reactions using tert-butyl alcohol and appropriate activating agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrrolidine derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other biochemical processes, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrrolidine-pyridine/pyrimidine derivatives. Below is a comparative analysis with structurally analogous molecules from the Catalog of Pyridine Compounds (2017) and related literature:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Formula (Example) Potential Applications Reference
tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate 2-Chloropyrimidin-4-yl, methylamino linkage, Boc-protected pyrrolidine C₁₅H₂₂ClN₅O₂ (hypothetical) Kinase inhibitors, intermediates
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 6-Iodo-3-methoxypyridine, oxymethyl linkage, Boc-protected pyrrolidine C₁₇H₂₄IN₃O₃ Radiolabeling probes, antiviral agents
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine 5-Bromo-3-methoxypyridine, tert-butyldimethylsilyl (TBS) protected hydroxymethyl pyrrolidine C₂₀H₃₄BrN₂O₂Si Protective group strategies in synthesis
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate Fluoropyridine, hydroxymethyl pyrrolidine, dual ester groups C₂₂H₃₀FN₃O₆ Conformational studies, prodrug design

Key Observations :

Substituent Effects :

  • The 2-chloropyrimidine group in the target compound offers distinct electronic and steric properties compared to iodo-methoxypyridine or bromo-methoxypyridine analogs. Chlorine’s electronegativity may enhance hydrogen-bonding interactions in target proteins, whereas iodine’s bulkiness (in the iodo analog) could hinder binding .
  • Boc vs. TBS Protection : The Boc group (tert-butoxycarbonyl) in the target compound is more labile under acidic conditions compared to the TBS (tert-butyldimethylsilyl) group in the bromo-methoxy analog, which requires fluoride-based deprotection .

Biological Relevance :

  • Pyrimidine derivatives (e.g., 2-chloropyrimidine) are prevalent in kinase inhibitors (e.g., imatinib analogs), whereas pyridine derivatives (e.g., 6-iodo-3-methoxypyridine) are often utilized in antiviral or anti-inflammatory agents due to their improved metabolic stability .

Synthetic Utility: The methylamino linkage in the target compound allows for modular functionalization, unlike the oxymethyl or hydroxymethyl linkages in analogs, which may limit downstream derivatization .

Biological Activity

tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. The compound features a pyrrolidine core substituted with a chloropyrimidine moiety, which is known to influence biological activity through various mechanisms. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

  • Chemical Formula : C15H23ClN4O2
  • Molecular Weight : 326.82 g/mol
  • CAS Number : 1420983-23-8

The biological effects of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and metabolic pathways.

Antimicrobial Activity

Research indicates that compounds containing chloropyrimidine derivatives exhibit antimicrobial properties. For example, studies have shown that related pyrimidine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been extensively studied. Compounds similar to this compound have demonstrated efficacy in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. In vitro assays have shown that certain derivatives can reduce COX-2 expression and activity significantly, suggesting potential use in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The structure of this compound allows for various substitutions that can enhance its biological activity. Research has identified that the presence of electron-withdrawing groups such as chlorine on the pyrimidine ring increases the compound's potency against specific biological targets.

Case Studies

  • In vitro Studies : In a study examining the anti-inflammatory effects of pyrimidine derivatives, compounds similar to tert-butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • In vivo Models : Animal models have been utilized to assess the anti-inflammatory effects of pyrimidine derivatives. For instance, compounds tested in carrageenan-induced paw edema models demonstrated significant reductions in edema comparable to indomethacin .

Data Table: Biological Activity Summary

Activity TypeCompound ExampleIC50/ED50 ValuesReference
AntibacterialPyrimidine DerivativeMIC = 2 μg/ml
Anti-inflammatorySimilar Pyrimidine DerivativeIC50 = 0.04 μmol
AnalgesicRelated CompoundED50 = 9.17 μM

Q & A

Q. Advanced

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry. For example, coupling constants (J values) distinguish axial/equatorial substituents on the pyrrolidine ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for Boc groups) .
  • Chiral HPLC : Resolves enantiomers if stereochemical purity is critical .

How does the 2-chloropyrimidinyl group influence reactivity in nucleophilic substitution reactions?

Advanced
The electron-withdrawing chlorine atom activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr). Key considerations:

  • Leaving group ability : Chlorine is displaced by nucleophiles (e.g., amines, alkoxides) under mild conditions .
  • Solvent effects : DMSO or DMF enhances SNAr rates by stabilizing transition states .
  • Regioselectivity : Substitution occurs preferentially at the 4-position of the pyrimidine ring due to electronic and steric factors .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular docking : Uses software like AutoDock Vina to model binding modes with enzymes or receptors (e.g., kinase targets) .
  • Quantum Mechanical (QM) calculations : Predicts reaction pathways for functional group modifications (e.g., Fukui indices for electrophilic attack sites) .
  • MD simulations : Assesses stability of ligand-target complexes in physiological conditions .

How should researchers address discrepancies in spectroscopic data during structural elucidation?

Q. Advanced

  • Multi-technique validation : Cross-check NMR assignments with COSY, HSQC, and HMBC to resolve overlapping signals .
  • Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous peaks .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How can the compound’s stability under varying pH and temperature conditions be assessed?

Q. Advanced

  • Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor degradation via LC-MS .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures .
  • pH-rate profiling : Identifies pH-sensitive functional groups (e.g., Boc cleavage under acidic conditions) .

What strategies are used to modify the compound for structure-activity relationship (SAR) studies?

Q. Advanced

  • Side-chain diversification : Introduce substituents at the pyrrolidine nitrogen or pyrimidine ring via Suzuki coupling or reductive amination .
  • Bioisosteric replacement : Replace chlorine with fluorine or methyl groups to modulate electronic properties .
  • Prodrug design : Convert the Boc group to ester prodrugs for enhanced bioavailability .

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